7-Chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
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Overview
Description
7-Chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a chlorine atom at the 7th position and a methyl group at the 3rd position on the benzodiazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with methylamine, followed by cyclization using a suitable dehydrating agent .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas or alkylation using alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzodiazepines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various benzodiazepine derivatives. It serves as a building block for creating new compounds with potential therapeutic properties .
Biology: In biological research, it is used to study the effects of benzodiazepines on the central nervous system. It helps in understanding the binding affinity and activity of benzodiazepine receptors .
Medicine: Medically, it is explored for its potential use in treating anxiety, insomnia, and other neurological disorders. Its unique structure may offer advantages over other benzodiazepines in terms of efficacy and side effect profile .
Industry: In the pharmaceutical industry, it is used in the development of new drugs and formulations. Its stability and reactivity make it a valuable compound for various industrial applications .
Mechanism of Action
The mechanism of action of 7-Chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in modulating neuronal excitability .
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Uniqueness: 7-Chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties. Its chlorine and methyl groups may influence its binding affinity and efficacy compared to other benzodiazepines .
Properties
CAS No. |
162931-17-1 |
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Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
7-chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c1-6-10(14)13-9-3-2-8(11)4-7(9)5-12-6/h2-4,6,12H,5H2,1H3,(H,13,14) |
InChI Key |
XBMZSWXMCUEZSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(CN1)C=C(C=C2)Cl |
Origin of Product |
United States |
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